molecular formula C24H38N2O4 B13850521 (2S,3S,11bS)-Dihydrotetrabenazine L-Val

(2S,3S,11bS)-Dihydrotetrabenazine L-Val

Cat. No.: B13850521
M. Wt: 418.6 g/mol
InChI Key: GEJDGVNQKABXKG-UDSSINMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

(2S,3S,11bS)-Dihydrotetrabenazine L-Val undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form tetrabenazine or other related compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can further reduce the compound to simpler derivatives. Reducing agents like sodium borohydride are commonly used.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Scientific Research Applications

(2S,3S,11bS)-Dihydrotetrabenazine L-Val has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3S,11bS)-Dihydrotetrabenazine L-Val involves the inhibition of vesicular monoamine transporter 2 (VMAT2). This inhibition reduces the uptake of monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles, leading to a decrease in their release into the synaptic cleft. This action helps in reducing hyperkinetic movements and stabilizing neurotransmitter levels in the brain .

Comparison with Similar Compounds

(2S,3S,11bS)-Dihydrotetrabenazine L-Val is unique compared to other similar compounds due to its specific stereochemistry and the presence of the L-Val moiety. Similar compounds include:

This compound’s unique structure and properties make it a valuable tool in scientific research and pharmaceutical development.

Properties

Molecular Formula

C24H38N2O4

Molecular Weight

418.6 g/mol

IUPAC Name

[(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate

InChI

InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20-,23-/m0/s1

InChI Key

GEJDGVNQKABXKG-UDSSINMLSA-N

Isomeric SMILES

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1OC(=O)[C@H](C(C)C)N)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC

Origin of Product

United States

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